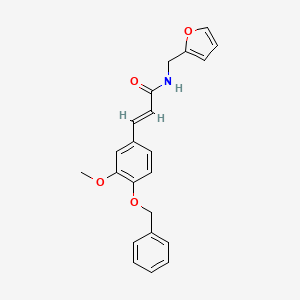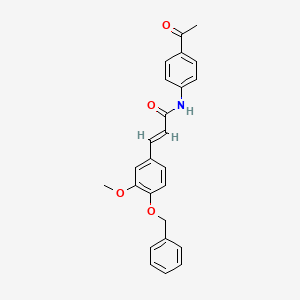![molecular formula C26H22O6 B3586384 [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate](/img/structure/B3586384.png)
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate
Übersicht
Beschreibung
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system substituted with a 2-propan-2-ylphenoxy group and a 4-methoxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the 2-Propan-2-ylphenoxy Group: This step involves the nucleophilic substitution reaction where the chromen ring is reacted with 2-propan-2-ylphenol under basic conditions.
Esterification: The final step involves the esterification of the chromen derivative with 4-methoxybenzoic acid using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The chromen ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the chromen ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Dichloroaniline derivatives
Uniqueness
Compared to similar compounds, [4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chromen ring with a phenoxy and benzoate ester group makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-16(2)20-6-4-5-7-22(20)32-24-15-30-23-14-19(12-13-21(23)25(24)27)31-26(28)17-8-10-18(29-3)11-9-17/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWXBJBWHZGXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3586309.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-chlorophenyl)acrylamide](/img/structure/B3586315.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B3586322.png)
![(2E)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B3586331.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B3586346.png)
![N-(2-furylmethyl)-2-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B3586347.png)
![N,4-dimethyl-N-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]benzenesulfonamide](/img/structure/B3586355.png)
![[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] furan-2-carboxylate](/img/structure/B3586361.png)
![[3-(4-Methylphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate](/img/structure/B3586367.png)
![[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] thiophene-2-carboxylate](/img/structure/B3586373.png)
![[4-Oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl] 4-nitrobenzoate](/img/structure/B3586381.png)
![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxybenzamide](/img/structure/B3586400.png)
